Éteres de tioenoles
Thioenol ethers are a unique class of organic compounds characterized by the presence of both an alcohol and a sulfur-containing group, typically a thiyl (-S-) or thiol (-SH) moiety, within a single molecule. These compounds exhibit a diverse range of properties due to their structural complexity. Structurally, they can be considered as ethers with an additional hydroxyl (-OH) functionality.
Thioenol ethers are known for their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Their reactivity arises from the presence of both a nucleophilic alcohol group and a leaving group (thiol), which can facilitate diverse chemical reactions including substitution, elimination, and rearrangement processes.
In pharmaceutical research, thioenol ethers have shown promise as intermediates in drug synthesis due to their ability to participate in multiple types of reactions. In agriculture, they can serve as precursors for developing more effective herbicides or fungicides by exploiting the unique reactivity profiles of these compounds.
Overall, the multifunctional nature of thioenol ethers makes them valuable tools in organic synthesis and opens up numerous opportunities for their application across different industries.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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(e) isopropyl-1-propenylsulfide | 61865-99-4 | C6H12S |
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[1-(1,3-benzodioxol-5-yl)ethylidene]propanedinitrile | 5142-14-3 | C12H8N2O2 |
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1-Butene, 2-methyl-1-(methylthio)-, (Z)- | 52101-06-1 | C6H12S |
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Ethene, [[2-(ethenyloxy)ethyl]thio]- | 4747-16-4 | C6H10OS |
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(E)-8-methylsulfanyl-trideca-1,7-diene-3,5,9,11-tetrayne | 4803-51-4 | C14H10S |
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CYCLOHEXENE, 1-(METHYLTHIO)- | 4410-13-3 | C7H12S |
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5-Butyl-6-propyl-2,3-dihydro-1,4-dithiine | 134255-44-0 | C11H20S2 |
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1-Butene, 1-(methylthio)-, (1Z)- | 17414-15-2 | C5H10S |
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7H-1,4-Oxathiepin | 7277-82-9 | C5H6OS |
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2-Propen-1-ol, 3-(methylthio)- | 84229-18-5 | C4H8OS |
Literatura relevante
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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